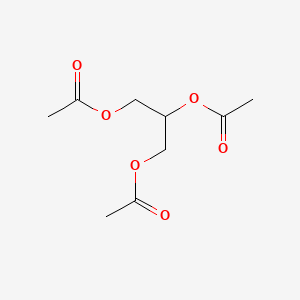







|
REACTION_CXSMILES
|
[CH3:1][C:2](=[O:15])[O:3][CH2:4][CH:5]([CH2:10][O:11][C:12](=[O:14])[CH3:13])[O:6][C:7](=[O:9])[CH3:8].C([O-])([O-])=O.C([O-])([O-])=O.OO.OO.OO.[Na+].[Na+].[Na+].[Na+].C([O:37][OH:38])(=O)C>>[CH3:13][C:12](=[O:14])[O:11][CH2:10][CH:5]([CH2:4][O:3][C:2](=[O:15])[CH3:1])[O:6][C:7](=[O:9])[CH3:8].[OH:37][OH:38] |f:1.2.3.4.5.6.7.8.9|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(OCC(OC(C)=O)COC(C)=O)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].C(=O)([O-])[O-].OO.OO.OO.[Na+].[Na+].[Na+].[Na+]
|
|
Name
|
peracetic acid
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OO
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
heat-treated
|
|
Type
|
EXTRACTION
|
|
Details
|
extract supernatant in 50 mM sodium bicarbonate buffer (2 mL total volume, pH 8.1)
|
|
Type
|
CUSTOM
|
|
Details
|
were run at 24° C
|
|
Type
|
CUSTOM
|
|
Details
|
A control reaction for each reaction condition
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(OCC(OC(C)=O)COC(C)=O)=O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OO
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |







|
REACTION_CXSMILES
|
[CH3:1][C:2](=[O:15])[O:3][CH2:4][CH:5]([CH2:10][O:11][C:12](=[O:14])[CH3:13])[O:6][C:7](=[O:9])[CH3:8].C([O-])([O-])=O.C([O-])([O-])=O.OO.OO.OO.[Na+].[Na+].[Na+].[Na+].C([O:37][OH:38])(=O)C>>[CH3:13][C:12](=[O:14])[O:11][CH2:10][CH:5]([CH2:4][O:3][C:2](=[O:15])[CH3:1])[O:6][C:7](=[O:9])[CH3:8].[OH:37][OH:38] |f:1.2.3.4.5.6.7.8.9|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(OCC(OC(C)=O)COC(C)=O)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].C(=O)([O-])[O-].OO.OO.OO.[Na+].[Na+].[Na+].[Na+]
|
|
Name
|
peracetic acid
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OO
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
heat-treated
|
|
Type
|
EXTRACTION
|
|
Details
|
extract supernatant in 50 mM sodium bicarbonate buffer (2 mL total volume, pH 8.1)
|
|
Type
|
CUSTOM
|
|
Details
|
were run at 24° C
|
|
Type
|
CUSTOM
|
|
Details
|
A control reaction for each reaction condition
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(OCC(OC(C)=O)COC(C)=O)=O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OO
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |